Methyl 2-aminoquinoline-7-carboxylate
Overview
Description
Methyl 2-aminoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Arylation and Alkylation : A study developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, utilizing substrates like 8-aminoquinoline amide, which is structurally related to Methyl 2-aminoquinoline-7-carboxylate (Shabashov & Daugulis, 2010).
Synthesis and Molecular Structures : Another research focused on the synthesis of Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, investigating their molecular and crystal structures (Rudenko et al., 2013).
Breast Anticancer Activity : A 2021 study aimed to produce new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and test their anticancer effect against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Mammalian Alkaloids Research : Research on the O-Methylation of Norcoclaurine-1-carboxylic Acid and related Isoquinolines, including the study of stereochemistry and biosynthesis, is relevant to understanding the broader context of quinoline derivatives (Sekine et al., 1990).
Synthesis of Amino Acids and Peptides : A study in 2018 explored the N-Methylated amino acids and peptides with an 8-aminoquinoline directing group for stereoselective Pd-catalyzed β-functionalizations, which is relevant for understanding the chemical properties and potential applications of this compound (Kinsinger & Kazmaier, 2018).
Antibacterial Activities : Research on substituted 4-oxoquinoline-3-carboxylic acids having a methyl group at the 8-position, which showed potent antibacterial activity against both gram-positive and gram-negative bacteria, indicates the potential biomedical applications of this compound (Miyamoto et al., 1990).
Properties
IUPAC Name |
methyl 2-aminoquinoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVBFTZOWMKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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